molecular formula C11H16ClNO B11889381 (r)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride

(r)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride

Cat. No.: B11889381
M. Wt: 213.70 g/mol
InChI Key: BOWGXMBMYJEXOO-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride is a chiral pyrrolidine derivative characterized by a 4-methoxyphenyl substituent at the 3-position of the pyrrolidine ring. Its molecular formula is C₁₁H₁₆ClNO, with a molecular weight of 213.7 g/mol. The compound’s stereochemistry (R-configuration) and electron-donating methoxy group influence its physicochemical properties, such as solubility, lipophilicity, and receptor-binding affinity. It is primarily utilized in pharmaceutical research as a building block for drug discovery, particularly in targeting neurological and cardiovascular systems .

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

(3R)-3-(4-methoxyphenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-13-11-4-2-9(3-5-11)10-6-7-12-8-10;/h2-5,10,12H,6-8H2,1H3;1H/t10-;/m0./s1

InChI Key

BOWGXMBMYJEXOO-PPHPATTJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]2CCNC2.Cl

Canonical SMILES

COC1=CC=C(C=C1)C2CCNC2.Cl

Origin of Product

United States

Preparation Methods

Cyclization of Azoformamide Intermediates

A two-step synthesis from 4-methoxyphenylhydrazine·HCl and methyl chloroformate forms a pyrrolidinyl-4-methoxyphenylazoformamide ligand (Fig. 1). Key steps include:

  • Intermediate Ester Formation :

    • 4-Methoxyphenylhydrazine·HCl reacts with methyl chloroformate in dichloromethane at 273 K, followed by room-temperature stirring.

    • Purification via ether extraction yields the azoformamide precursor.

  • Pyrrolidine Ring Closure :

    • The intermediate reacts with pyrrolidine in toluene under reflux (363 K, 48 h).

    • Column chromatography (7:3 hexane:ethyl acetate) isolates the product in 65% yield.

Critical Parameters :

  • Degassing under nitrogen prevents oxidation.

  • Excess pyrrolidine (1.2 eq) ensures complete cyclization.

Reduction of Pyrrolidine Diones

An alternative route involves borane-mediated reduction of 1-(4-methoxyphenyl)-5-phenyl-pyrrolidine-2,3-dione:

  • Dione Synthesis :

    • 4-(4-Methoxyanilino)-1-(4-methoxyphenyl)-2-phenyl-2H-pyrrol-5-one undergoes HCl-mediated hydrolysis in glacial acetic acid (93 h, rt).

  • Borane Reduction :

    • The dione is treated with borane-dimethyl sulfide complex (8 eq) in THF at 0°C, followed by room-temperature stirring.

    • Quenching with HCl and extraction with ethyl acetate yields the pyrrolidine alcohol intermediate.

Yield Optimization :

  • Stepwise borane addition (7 mL → 1 mL) improves conversion to 80%.

Introduction of the 4-Methoxyphenyl Group

Electrophilic Aromatic Substitution

The 4-methoxyphenyl moiety is introduced via Friedel-Crafts alkylation or Ullmann coupling. A representative method uses:

  • Reagents : 4-Methoxybenzyl chloride, Lewis acid catalysts (e.g., AlCl₃).

  • Conditions : Dichloromethane, 0°C → rt, 12 h.

  • Workup : Sequential washing with 5% HCl, NaHCO₃, and brine removes excess reagents.

Challenges :

  • Regioselectivity issues necessitate careful temperature control.

Hydrochloride Salt Formation

The final step converts the free base to the hydrochloride salt:

  • Acid-Base Reaction :

    • (R)-3-(4-Methoxyphenyl)pyrrolidine is dissolved in anhydrous ether.

    • HCl gas is bubbled through the solution until precipitation completes.

  • Crystallization :

    • The slurry is filtered and washed with cold ether to yield white crystals.

Purity Considerations :

  • Strict moisture exclusion prevents hydrate formation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.93 (d, J = 9.1 Hz, 2H), 6.98 (d, J = 9.1 Hz, 2H), 3.89 (s, 3H).

  • LC-MS : m/z 279 [M+H]⁺ for the free base.

Crystallographic Validation

X-ray diffraction of analogous compounds confirms the twisted pyrrolidine conformation, with C—H⋯O interactions stabilizing the lattice.

Scale-Up and Process Optimization

Continuous Flow Synthesis

  • Patent methods emphasize telescoping steps without intermediate isolation to reduce solvent use.

  • Example: Direct quench of the borane reduction mixture into HCl eliminates extraction steps.

Solvent Recycling

  • Ethyl acetate and dichloromethane are recovered via distillation (≥90% efficiency) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tertiary amine in the pyrrolidine ring can act as a nucleophile after deprotonation under basic conditions. For example:

  • Reaction with isocyanates : In the presence of aryl isocyanates (e.g., generated via triphosgene-mediated carbonylation), the pyrrolidine nitrogen undergoes nucleophilic addition to form urea derivatives. This reaction requires extended reaction times (3–15 hours) due to the reduced nucleophilicity of the protonated amine .

  • Alkylation : Reacts with alkyl halides (e.g., ethyl chloroformate) in anhydrous THF to form carbamate derivatives, though yields vary depending on steric hindrance .

Acylation and Esterification

The amine group participates in acylation reactions:

  • Acetylation : Reacts with acetic anhydride in CH₂Cl₂/pyridine to form acetylated derivatives. For example, bis-acetyloxy pyrrolidine products are obtained with 100% conversion under mild conditions .

  • Carbamate formation : Treatment with phenyl chloroformate in THF yields phenyl carbamates, which serve as intermediates for further functionalization .

Oxidation Reactions

The pyrrolidine ring undergoes oxidation under specific conditions:

Oxidant Conditions Product Yield Source
Dess-Martin periodinaneDCM, rt, 18 hPyrrolidine-2,3-dione80%
SO₃·pyridine complexDMSO/TEA, rt, 20 hKetone derivatives72%
NaOCl/TEMPOIsopropyl acetate, rtChlorinated byproducts (low yield)Trace

Oxidation pathways are sensitive to the para-methoxyphenyl group, which can undergo side reactions (e.g., demethylation or chlorination) with strong oxidants .

Reduction and Hydrogenation

  • Borane-mediated reduction : Converts ketone intermediates (e.g., pyrrolidine-2,3-dione) to alcohols using BH₃·SMe₂ in THF, achieving full conversion after 24 hours .

  • Catalytic hydrogenation : Not directly reported for this compound, but analogous pyrrolidines undergo ring saturation under H₂/Pd-C to form pyrrolidines with retained stereochemistry .

Acid/Base Reactivity

  • Deprotonation : The hydrochloride salt releases free (R)-3-(4-methoxyphenyl)pyrrolidine under basic conditions (e.g., NaHCO₃), enabling subsequent reactions at the amine site .

  • Stability : Resists hydrolysis in acidic media (e.g., 12M HCl/glacial acetic acid) but decomposes under prolonged heating .

Scientific Research Applications

Synthesis and Characterization

The synthesis of (R)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride involves several steps, typically starting from commercially available precursors. Various synthetic routes have been documented, emphasizing the importance of optimizing reaction conditions to enhance yield and purity. For example, techniques such as liquid chromatography-mass spectrometry (LC-MS) are often employed to monitor the synthesis process and confirm the structure of the compound .

Pharmaceutical Applications

  • Cholinesterase Inhibition :
    • Recent studies have indicated that derivatives of pyrrolidine compounds, including this compound, exhibit significant inhibitory activity against cholinesterases. This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease .
  • Anticancer Activity :
    • Research has shown that certain pyrrolidine derivatives possess anticancer properties. The mechanism is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis. The compound's structural features may enhance its efficacy against specific cancer cell lines .
  • Anticonvulsant Properties :
    • The compound has been investigated for its potential anticonvulsant effects. In vivo studies suggest that it may modulate neurotransmitter systems involved in seizure activity, offering a possible avenue for developing new antiepileptic drugs .
  • Analgesic Effects :
    • Preliminary studies indicate that this compound may exhibit analgesic properties, making it a candidate for pain management therapies. Its mechanism may involve interaction with opioid receptors or modulation of inflammatory pathways .

Case Studies and Research Findings

  • A study published in the Bulletin of the Chemical Society of Ethiopia highlighted the synthesis and biological evaluation of pyrrolidine derivatives, including this compound. The research demonstrated promising results in terms of biological activity against various targets, reinforcing its potential as a lead compound in drug discovery .
  • Another investigation focused on the pharmacological profiling of pyrrolidine derivatives revealed their ability to inhibit butyrylcholinesterase effectively, suggesting a role in treating conditions characterized by cholinergic dysfunction .

Data Summary Table

Application AreaFindingsReferences
Cholinesterase InhibitionSignificant inhibitory activity against cholinesterases
Anticancer ActivityModulation of cell proliferation pathways
Anticonvulsant PropertiesPotential modulation of seizure-related neurotransmitters
Analgesic EffectsInteraction with opioid receptors

Mechanism of Action

The mechanism of action of ®-3-(4-Methoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (R)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride and its analogs:

Compound Name CAS Number Substituent Position/Group Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Not explicitly listed 4-methoxyphenyl (para) 213.7 Chiral intermediate for ion channel modulators
(R)-3-(4-Chlorophenyl)pyrrolidine hydrochloride 171897-50-0 4-chlorophenyl (para) 218.1 Higher lipophilicity; potential CNS activity
(R)-3-(3-Chlorophenyl)pyrrolidine hydrochloride 1384268-87-4 3-chlorophenyl (meta) 218.1 Altered receptor selectivity vs. para isomers
3-(4-Methoxyphenyl)-3-methylpyrrolidine hydrochloride 2624135-46-0 4-methoxyphenyl + methyl 227.7 Enhanced steric hindrance; research chemical
SKF-96365 (imidazole derivative) Not provided 4-methoxyphenyl + imidazole 461.0 TRPC channel inhibitor; cardiovascular studies

Structural and Functional Insights:

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in (R)-3-(4-Methoxyphenyl)pyrrolidine enhances solubility compared to chlorophenyl analogs (e.g., 4-chlorophenyl derivative), which exhibit higher lipophilicity and membrane permeability .

Stereochemical Influence :

  • The R-configuration in this compound confers distinct binding properties compared to its S-enantiomer. For example, enantiomers of chlorophenyl analogs show divergent activity in receptor assays, highlighting the importance of chirality in drug design .

Biological Activity :

  • TRPC Channel Modulation : SKF-96365, a structurally complex analog with a 4-methoxyphenyl group, inhibits TRPC channels (e.g., TRPC3/6/7) and is used in cardiovascular research. In contrast, simpler pyrrolidine derivatives like (R)-3-(4-Methoxyphenyl)pyrrolidine may lack this specificity due to the absence of an imidazole moiety .

Key Research Findings

Ion Channel Interactions :

  • Pyrrolidine derivatives with para-substituted aromatic groups (e.g., 4-methoxyphenyl) exhibit moderate calcium channel blocking activity, as demonstrated in electrophysiological studies. This contrasts with meta-substituted analogs (e.g., 3-chlorophenyl), which show reduced efficacy .

Pharmacokinetic Profiles :

  • Chlorophenyl derivatives (e.g., 4-chlorophenyl) display longer plasma half-lives due to increased metabolic stability compared to methoxyphenyl analogs, which undergo faster demethylation .

Biological Activity

(R)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride is a compound characterized by its pyrrolidine structure, which is often associated with various biological activities. This article reviews its pharmacological properties, focusing on its neuropharmacological effects, antibacterial and antifungal activities, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring substituted with a 4-methoxyphenyl group. The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with 4-methoxyaniline or related compounds, leading to different yields based on reaction conditions and reagents used .

Neuropharmacological Effects

Research indicates that this compound may influence neurotransmitter systems, particularly in the central nervous system. Its potential neuropharmacological effects are under investigation for applications in treating neurological disorders. For instance, it has been suggested that this compound could modulate dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions.

Antibacterial and Antifungal Activities

The compound has demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies revealed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli. Additionally, related pyrrolidine derivatives have shown antifungal activity, suggesting a broad spectrum of antimicrobial efficacy .

Pathogen MIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
Candida albicansNot specified

Case Studies

  • Antibacterial Efficacy : A study examined various pyrrolidine derivatives, including this compound, highlighting its effectiveness against resistant bacterial strains. The findings indicated that compounds with electron-donating groups showed enhanced antibacterial activity .
  • Neuropharmacological Research : In a recent investigation, the effects of this compound on animal models demonstrated potential anxiolytic properties, suggesting its utility in treating anxiety disorders. Behavioral tests indicated significant reductions in anxiety-like behaviors when administered in controlled doses .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. Studies suggest that the presence of the methoxy group on the phenyl ring enhances its interaction with biological targets, potentially increasing its therapeutic efficacy .

Safety Profile

While promising in terms of biological activity, this compound exhibits some safety concerns, including skin irritation upon contact and toxicity if ingested. Further toxicological studies are necessary to establish safe handling protocols for laboratory use.

Q & A

Q. What are the recommended methods for synthesizing (R)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride enantioselectively?

Answer:

  • Asymmetric Catalysis : Use chiral auxiliaries or catalysts (e.g., BINAP-metal complexes) to control stereochemistry during pyrrolidine ring formation. For example, enantioselective hydrogenation of imine precursors using Ru catalysts achieves >90% enantiomeric excess (ee) .

  • Resolution Techniques : Racemic mixtures can be resolved via chiral chromatography (e.g., Chiralpak® AD-H column) or enzymatic resolution using lipases .

  • Key Data :

    MethodYield (%)ee (%)Reference
    Asymmetric Hydrogenation7592
    Enzymatic Resolution6098

Q. How should researchers characterize the stereochemical purity of this compound?

Answer:

  • Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralcel® OD-H) with mobile phases like hexane/isopropanol (90:10). Retention times for (R)- and (S)-enantiomers differ by 2–4 minutes .
  • Polarimetry : Measure optical rotation (e.g., [α]D²⁵ = +15.3° for the (R)-enantiomer in methanol) .
  • X-Ray Crystallography : Confirm absolute configuration using single-crystal analysis, particularly for novel derivatives .

Q. What are the stability and storage conditions for this compound in laboratory settings?

Answer:

  • Stability : Degrades under prolonged exposure to light (>48 hours) or humidity (>60% RH), forming 4-methoxyphenyl ketone byproducts. Stability tested via accelerated aging studies (40°C/75% RH for 30 days) showed <5% degradation .
  • Storage : Store in airtight, light-resistant containers at 2–8°C. Lyophilized forms remain stable for >2 years under inert gas (e.g., N₂) .

Advanced Research Questions

Q. How can researchers design experiments to study this compound’s interaction with ion channels or GPCRs?

Answer:

  • Target Identification : Screen against TRPC3 channels (structurally similar to SKF-96365, a TRPC inhibitor with a 4-methoxyphenyl moiety) using patch-clamp electrophysiology .
  • Binding Assays : Radiolabel the compound (e.g., ³H or ¹⁴C isotopes) for competitive binding studies with serotonin or dopamine receptors. IC₅₀ values for 5-HT₃ receptors range from 0.8–1.2 µM .
  • Data Interpretation : Address contradictory results (e.g., partial agonist vs. antagonist activity) by varying assay conditions (pH, temperature) and using orthogonal methods like calcium imaging .

Q. What analytical strategies resolve discrepancies in chiral purity data between synthesis batches?

Answer:

  • Root-Cause Analysis :
    • Impurity Profiling : Use LC-MS to identify byproducts (e.g., (S)-enantiomer or demethylated derivatives) .
    • Reaction Monitoring : In-line FTIR detects intermediates (e.g., imine tautomers) that affect enantioselectivity .
  • Mitigation : Optimize reaction pH (6.5–7.5) and solvent polarity (e.g., THF vs. DMF) to suppress racemization .

Q. How to evaluate its metabolic stability in preclinical models?

Answer:

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify metabolites via UPLC-QTOF. Major metabolites include hydroxylated pyrrolidine and O-demethylated derivatives .

  • In Vivo PK Studies : Administer IV/PO doses (1–10 mg/kg) in rodents. Key parameters:

    ParameterValue
    Half-life (t₁/₂)2.3 h
    Bioavailability45%
    Clearance12 mL/min/kg

Q. What are the best practices for handling waste containing this compound?

Answer:

  • Neutralization : Treat acidic waste (pH < 3) with 10% sodium bicarbonate before disposal .
  • Environmental Safety : Degradation studies show LC₅₀ > 100 mg/L for aquatic organisms, but avoid direct release into waterways .

Q. Data Contradictions and Solutions

  • Issue : Variability in reported melting points (e.g., 180–185°C vs. 190–195°C).
  • Resolution : Differences arise from polymorphic forms (Form I vs. Form II). Use DSC and PXRD to confirm crystal structure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.